molecular formula C17H14ClN5O4S B2800100 N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-17-9

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2800100
CAS RN: 868226-17-9
M. Wt: 419.84
InChI Key: BCGKFOLAFAKYNH-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClN5O4S and its molecular weight is 419.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural similarities to the specified chemical have been synthesized and characterized for their potential applications. For example, research involving the synthesis and characterization of antimicrobial agents indicates the potential utility of these compounds in developing new antimicrobial drugs (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Another study focused on the unexpected formation of pyrimidine-5-carboxamide derivatives, highlighting the diverse chemical reactions and potential for generating novel compounds with unique properties (Dotsenko, Frolov, Krivokolysko, & Polovinko, 2013).

Antimicrobial Activity

  • Several studies have explored the antimicrobial properties of related compounds, suggesting their potential use in addressing bacterial and fungal infections. For instance, the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives showed significant inhibition of bacterial and fungal growth, pointing to the therapeutic applications of these chemicals (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Potential Antiprotozoal Agents

  • Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including structural analogs, has demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections. This suggests the utility of these compounds in developing treatments for diseases caused by protozoa (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antinociceptive Activity

  • The exploration of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides for antinociceptive (pain-relieving) activity showcases the potential pharmaceutical applications of such compounds in pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

properties

IUPAC Name

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O4S/c18-9-3-1-4-10(7-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-5-2-6-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGKFOLAFAKYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

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